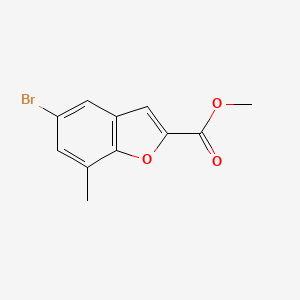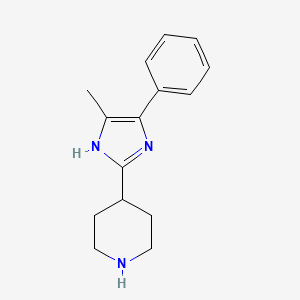![molecular formula C5H12N2O4S B13153680 L-Alanine, 3-[(2-aminoethyl)sulfonyl]- CAS No. 53526-72-0](/img/structure/B13153680.png)
L-Alanine, 3-[(2-aminoethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is a compound with the molecular formula C5H12N2O4S It is a derivative of L-alanine, an amino acid, and contains a sulfonyl group attached to an aminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- typically involves the protection of the amino group of L-alanine, followed by the introduction of the sulfonyl group. One common method is to start with N-Boc protected L-alanine, which is then converted to an acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with an appropriate amine, such as 2-aminoethanesulfonyl chloride, in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production methods for L-Alanine, 3-[(2-aminoethyl)sulfonyl]- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of L-Alanine, 3-[(2-aminoethyl)sulfonyl]- involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modification of enzyme activity, affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lysine analogs: Compounds that target lysine riboswitches and regulate lysine biosynthesis.
Sulfonyl fluorides: Known for their reactivity and use as probes in chemical biology
Uniqueness
L-Alanine, 3-[(2-aminoethyl)sulfonyl]- is unique due to its specific combination of an amino acid backbone with a sulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
53526-72-0 |
|---|---|
Molekularformel |
C5H12N2O4S |
Molekulargewicht |
196.23 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-aminoethylsulfonyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O4S/c6-1-2-12(10,11)3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
FOEVJZXMXCBPQH-BYPYZUCNSA-N |
Isomerische SMILES |
C(CS(=O)(=O)C[C@@H](C(=O)O)N)N |
Kanonische SMILES |
C(CS(=O)(=O)CC(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B13153605.png)
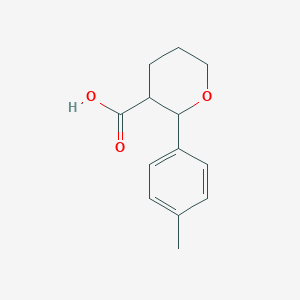
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13153607.png)
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
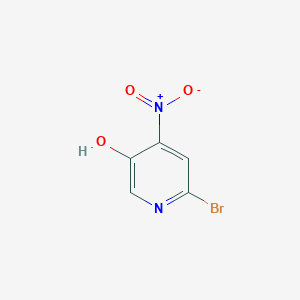
![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)
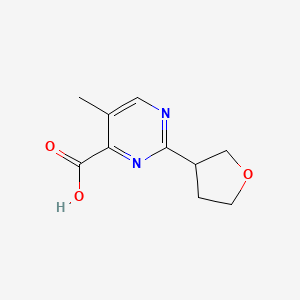

![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
amine](/img/structure/B13153655.png)
![(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
